2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
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Overview
Description
2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is a synthetic organic compound that belongs to the class of benzo[c]chromene derivatives. This compound is characterized by its complex structure, which includes a benzo[c]chromene core, a hexyl side chain, and a propanoic acid moiety. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:
Formation of the benzo[c]chromene core: The synthesis begins with the cyclization of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate aldehyde under acidic conditions to form the benzo[c]chromene core.
Introduction of the hexyl side chain: The hexyl side chain is introduced through a Friedel-Crafts alkylation reaction, using hexyl chloride and a Lewis acid catalyst such as aluminum chloride.
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the keto group at the 6-position of the benzo[c]chromene core.
Esterification: The final step involves the esterification of the hydroxyl group at the 3-position with propanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, alternative catalysts, and solvent systems to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[c]chromene core.
Esterification and Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid, or esterified with different alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Esterification and Hydrolysis: Acidic or basic catalysts can be used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, and esterification can yield different esters.
Scientific Research Applications
2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. For example, its potential anti-inflammatory activity may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. The compound’s antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage. Additionally, its anticancer effects may involve the induction of apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid can be compared with other benzo[c]chromene derivatives, such as:
2-[(2-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid: This compound has a methyl group instead of a hexyl group, which may affect its chemical properties and biological activities.
2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid: The presence of an ethyl group instead of a hexyl group may result in different reactivity and applications.
2-[(2-butyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid: The butyl group may confer unique properties compared to the hexyl group.
Properties
IUPAC Name |
2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-3-4-5-6-9-15-12-18-16-10-7-8-11-17(16)22(25)27-20(18)13-19(15)26-14(2)21(23)24/h12-14H,3-11H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQQLKKJCGKFDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OC(C)C(=O)O)OC(=O)C3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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